molecular formula C12H14OSi B8286029 4-Trimethylsilyl ethynyl benzaldehyde

4-Trimethylsilyl ethynyl benzaldehyde

Cat. No. B8286029
M. Wt: 202.32 g/mol
InChI Key: OAUZVECCMGLRJA-UHFFFAOYSA-N
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Patent
US06797390B2

Procedure details

The trimethylsilyl groups were subsequently subjected to a deprotecting reaction in accordance with reaction (2) in FIG. 2. Specifically, 4.0 g of 4-trimethylsilyl ethynyl benzaldehyde was dissolved in 20 mL of methanol, the solution was stirred for 30 minutes under nitrogen gas, 0.19 g of sodium carbonate was added, and the product was stirred for another 3 hours at room temperature. The solvent was removed at a reduced pressure, the residue was washed with a 5% aqueous solution of sodium bicarbonate and extracted with dichloromethane, anhydrous sodium sulfate was added, and the product was dried. The dried product was filtered off and the solvent was removed at a reduced pressure. The product was dried in a vacuum, yielding the target compound 4-ethynyl benzaldehyde with an aldehyde odor as white crystals with the yield of 99%.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[CH:10]=[CH:9][C:6](C=O)=[C:5]([C:11]#[CH:12])[CH:4]=1.[C:15](=[O:18])([O-])[O-].[Na+].[Na+]>CO>[C:11]([C:5]1[CH:6]=[CH:9][C:10]([CH:15]=[O:18])=[CH:3][CH:4]=1)#[CH:12] |f:1.2.3|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C[Si](C1=CC(=C(C=O)C=C1)C#C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes under nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the product was stirred for another 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at a reduced pressure
WASH
Type
WASH
Details
the residue was washed with a 5% aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane, anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the product was dried
FILTRATION
Type
FILTRATION
Details
The dried product was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed at a reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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